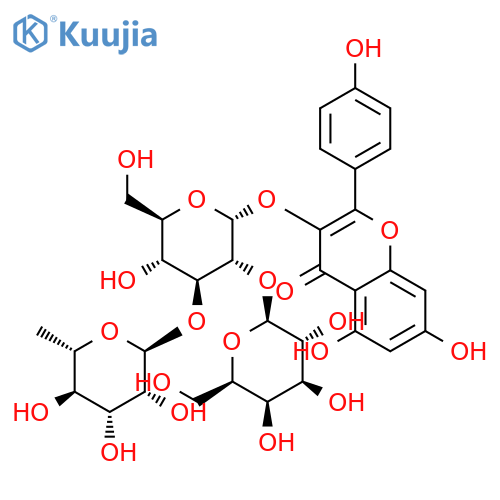Cas no 135095-52-2 (Camelliaside A)

Camelliaside A structure
商品名:Camelliaside A
CAS番号:135095-52-2
MF:C33H40O20
メガワット:756.658712387085
MDL:MFCD28988581
CID:185805
PubChem ID:25115189
Camelliaside A 化学的及び物理的性質
名前と識別子
-
- 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ox
- Camelliaside A
- 2)]-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- ginsenoside-F2
- 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1→6)-O-[beta-D-galactopyranosyl-(1→2)]-beta-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 3-[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ox
- MS-31342
- 3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- AKOS040756506
- 135095-52-2
- HY-N2524
- CHEMBL2229454
- VNLOLXSJMINBIS-XWAGUSETSA-N
- CS-0022795
- DTXSID10159250
- k-Gal-rha-glu
- Kaempferol-Gal-Rha-Glu
- Kaempferol 3-O-(2-O-galactopyranosyl-6-O-rhamnopyranosyl)glucopyranoside
- 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-6)-O-(beta-D-galactopyranosyl-(1-2))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
- 3-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 1ST161575
- DA-51560
-
- MDL: MFCD28988581
- インチ: 1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17-,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m1/s1
- InChIKey: VNLOLXSJMINBIS-DIIYSANSSA-N
- ほほえんだ: O([C@@]1([H])[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(OC2C(C3=C(C([H])=C(C([H])=C3OC=2C2C([H])=C([H])C(=C([H])C=2[H])O[H])O[H])O[H])=O)O[C@]([H])(C([H])([H])O[C@]2([H])[C@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O2)O[H])O[H])O[H])[C@@]([H])([C@@]1([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 756.211294g/mol
- ひょうめんでんか: 0
- XLogP3: -2.5
- 水素結合ドナー数: 12
- 水素結合受容体数: 20
- 回転可能化学結合数: 9
- どういたいしつりょう: 756.211294g/mol
- 単一同位体質量: 756.211294g/mol
- 水素結合トポロジー分子極性表面積: 324Ų
- 重原子数: 53
- 複雑さ: 1280
- 同位体原子数: 0
- 原子立体中心数の決定: 15
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 1094.1°Cat760mmHg
- フラッシュポイント: 344.1°C
- 屈折率: 1.743
- ようかいど: ほとんど溶けない(0.055 g/l)(25ºC)、
- PSA: 328.35000
- LogP: -3.56850
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Camelliaside A セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Camelliaside A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1470-100mg |
Camelliaside A |
135095-52-2 | 98% | 100mg |
$950 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1470-20mg |
Camelliaside A |
135095-52-2 | 98% | 20mg |
$290 | 2023-09-20 | |
| ChemFaces | CFN93559-20mg |
Camelliaside A |
135095-52-2 | >=98% | 20mg |
$318 | 2023-09-19 | |
| TRC | C210125-10mg |
Camelliaside A |
135095-52-2 | 10mg |
$ 505.00 | 2022-04-01 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55440-5mg |
Camelliaside A |
135095-52-2 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS1023-0010 |
Camelliaside A |
135095-52-2 | 98.0%(HPLC) | 10mg |
1500.00 | 2023-03-22 | |
| MedChemExpress | HY-N2524-10mg |
Camelliaside A |
135095-52-2 | 99.65% | 10mg |
¥5200 | 2024-04-20 | |
| TargetMol Chemicals | T3854-5 mg |
Camelliaside A |
135095-52-2 | 98% | 5mg |
¥ 3,350 | 2023-07-11 | |
| MedChemExpress | HY-N2524-5mg |
Camelliaside A |
135095-52-2 | 99.65% | 5mg |
¥3400 | 2024-04-20 | |
| TargetMol Chemicals | T3854-1 mL * 10 mM (in DMSO) |
Camelliaside A |
135095-52-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3960 | 2023-09-15 |
Camelliaside A 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
推奨される供給者
Amadis Chemical Company Limited
(CAS:135095-52-2)Camelliaside A

清らかである:99%/99%/99%
はかる:10mg/25mg/50mg
価格 ($):206.0/412.0/716.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:135095-52-2)Camelliaside A

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ